molecular formula C15H16Br2ClNO B1397643 4-[(1,6-Dibromo-2-naphthyl)oxy]piperidine hydrochloride CAS No. 1220018-23-4

4-[(1,6-Dibromo-2-naphthyl)oxy]piperidine hydrochloride

Cat. No.: B1397643
CAS No.: 1220018-23-4
M. Wt: 421.55 g/mol
InChI Key: AUEFUXKWFCBCCT-UHFFFAOYSA-N
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Description

4-[(1,6-Dibromo-2-naphthyl)oxy]piperidine hydrochloride is a chemical compound that has been gaining increasing attention in scientific research. This compound has shown potential in various fields of research and industry, making it a topic of great interest.

Preparation Methods

The synthesis of 4-[(1,6-Dibromo-2-naphthyl)oxy]piperidine hydrochloride typically involves the reaction of 1,6-dibromo-2-naphthol with piperidine in the presence of a suitable base. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is usually carried out at room temperature or under reflux conditions. Industrial production methods may involve scaling up these reactions and optimizing the conditions to ensure high yield and purity .

Chemical Reactions Analysis

4-[(1,6-Dibromo-2-naphthyl)oxy]piperidine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the bromine atoms, using reagents such as sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-[(1,6-Dibromo-2-naphthyl)oxy]piperidine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and in the development of new materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-[(1,6-Dibromo-2-naphthyl)oxy]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate the mechanism of action.

Comparison with Similar Compounds

4-[(1,6-Dibromo-2-naphthyl)oxy]piperidine hydrochloride can be compared with other similar compounds, such as:

    4-[(6-Bromo-2-naphthyl)oxy]piperidine: This compound has a similar structure but with only one bromine atom.

    4-{[(1,6-Dibromo-2-naphthyl)oxy]methyl}piperidine hydrochloride: This compound has a methyl group attached to the piperidine ring.

The uniqueness of this compound lies in its specific substitution pattern and the presence of two bromine atoms, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

4-(1,6-dibromonaphthalen-2-yl)oxypiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Br2NO.ClH/c16-11-2-3-13-10(9-11)1-4-14(15(13)17)19-12-5-7-18-8-6-12;/h1-4,9,12,18H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUEFUXKWFCBCCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=C(C3=C(C=C2)C=C(C=C3)Br)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16Br2ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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